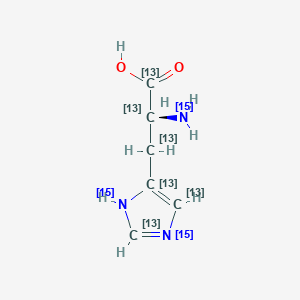

L-Histidine-13C6,15N3

Description

Significance of Stable Isotope Tracers in Contemporary Biology

Stable isotope tracers are variants of atoms with extra neutrons, which gives them a greater mass but does not affect their chemical properties. Unlike their radioactive counterparts, stable isotopes are non-radioactive and safe for use in a wide range of studies, including those involving human subjects. bitesizebio.commaastrichtuniversity.nl Their use has revolutionized our ability to track the metabolic fate of molecules within living systems. bitesizebio.comsilantes.com

The core principle behind their use is the ability to distinguish the labeled compound from its naturally occurring, or "light," counterpart. silantes.com By introducing a stable isotope-labeled molecule, such as an amino acid, into a biological system, researchers can follow its journey through various metabolic pathways. bitesizebio.comsilantes.com This provides dynamic insights into the production and consumption of metabolites, offering a more complete picture than static measurements alone. bitesizebio.com Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify these labeled molecules with high precision and sensitivity. bitesizebio.comsilantes.com

The applications of stable isotope tracers are vast and span numerous scientific disciplines. They are instrumental in:

Metabolomics: To trace metabolic pathways and understand cellular metabolism. silantes.comnih.gov

Proteomics: For the quantitative analysis of protein expression and turnover. isotope.comckgas.com

Structural Biology: To enhance the resolution of biomolecular structures. silantes.com

Drug Discovery and Development: To study the pharmacokinetics and metabolism of new drugs. medchemexpress.com

Rationale for Carbon-13 and Nitrogen-15 (B135050) Isotopic Labeling in L-Histidine

The choice of Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) for labeling L-Histidine is based on several key advantages that these stable isotopes offer for analytical detection. L-Histidine is an essential amino acid involved in protein synthesis, enzyme catalysis, and the production of histamine (B1213489). americanchemicalsuppliers.com Labeling it with stable isotopes allows for detailed investigation of these roles.

The simultaneous labeling of all six carbon atoms with ¹³C and all three nitrogen atoms with ¹⁵N in the L-Histidine molecule creates a significant mass shift compared to the natural "light" L-Histidine. This substantial difference in mass is crucial for mass spectrometry-based applications, as it allows for clear and unambiguous detection of the labeled histidine, even in complex biological samples. This high level of isotopic enrichment ensures that the labeled standard can be easily differentiated from the endogenous (naturally occurring) compound.

Furthermore, both ¹³C and ¹⁵N are spin-½ nuclei, which makes them ideal for NMR spectroscopy studies. nih.gov The incorporation of these isotopes into proteins can improve the resolution and quality of NMR data, which is essential for determining the three-dimensional structures and dynamics of proteins and other macromolecules. silantes.comnih.gov The uniform labeling of a protein with ¹³C and ¹⁵N can, however, lead to complex spectra. nih.gov In such cases, selective labeling of specific amino acids like histidine provides a more focused and interpretable dataset. nih.gov

Table 1: Properties of L-Histidine-13C6,15N3

| Property | Value |

| Molecular Formula | ¹³C₆H₉¹⁵N₃O₂ |

| Isotopic Enrichment | ¹³C: ≥96%, ¹⁵N: ≥95% |

| CAS Number (Labeled) | 202468-43-7 |

Data sourced from multiple chemical suppliers. isotope.comcortecnet.comsigmaaldrich.com

Scope and Academic Relevance of this compound Applications

The unique properties of this compound make it a valuable tool in a variety of research areas, providing detailed insights into biological systems.

Metabolic Flux Analysis: Metabolic flux analysis is a key application where labeled histidine is used to trace the flow of atoms through metabolic pathways. nih.gov By monitoring the incorporation of the ¹³C and ¹⁵N labels into downstream metabolites, researchers can quantify the rates of metabolic reactions and understand how these pathways are regulated under different conditions. nih.gov For instance, studies have used labeled histidine to investigate amino acid metabolism in critically ill patients and to understand the metabolic alterations in diseases like cancer. csic.esnih.gov

Quantitative Proteomics: In the field of proteomics, this compound is utilized in a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). isotope.comnih.gov In SILAC, cells are grown in media where a specific natural amino acid is replaced with its heavy isotope-labeled counterpart. nih.gov This metabolically incorporates the "heavy" amino acid into all newly synthesized proteins. nih.gov By comparing the proteomes of cells grown in "heavy" and "light" media, researchers can accurately quantify changes in protein abundance between different experimental conditions. isotope.com This is particularly useful for studying protein expression changes in response to drug treatments or in disease states. nih.gov

Biomolecular NMR Spectroscopy: The isotopic labels in this compound are also highly beneficial for NMR-based structural biology. isotope.comsigmaaldrich.com The incorporation of labeled histidine into a protein can help to resolve ambiguities in complex NMR spectra, aiding in the determination of the protein's three-dimensional structure and its dynamic properties. nih.govisotope.com This information is critical for understanding how proteins function and interact with other molecules.

Table 2: Research Applications of this compound

| Research Area | Specific Application | Research Finding Example | Citation |

| Metabolomics | Metabolic Pathway Tracing | Identified key metabolic pathways involving histidine in cancer cells. | |

| Proteomics | Quantitative Protein Analysis (SILAC) | Enabled accurate quantification of protein levels in complex biological mixtures. | isotope.com |

| Biomolecular NMR | Protein Structure Determination | Demonstrated enhanced resolution in determining protein structures. | |

| Clinical Research | Disease Biomarker Discovery | Used to study alterations in histidine metabolism in lymphangioleiomyomatosis. | csic.es |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O2 |

|---|---|

Molecular Weight |

164.091 g/mol |

IUPAC Name |

(2S)-2-(15N)azanyl-3-((2,4,5-13C3,1,3-15N2)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |

InChI Key |

HNDVDQJCIGZPNO-SOVAVUQXSA-N |

Isomeric SMILES |

[13CH]1=[13C]([15NH][13CH]=[15N]1)[13CH2][13C@@H]([13C](=O)O)[15NH2] |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Enrichment for L Histidine 13c6,15n3

Methodologies for Isotopic Incorporation into Amino Acids

The introduction of stable isotopes such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) into amino acids can be achieved through two primary strategies: chemical synthesis and biological production.

Chemical Synthesis affords precise control over the placement of isotopic labels, enabling site-specific incorporation. This method involves constructing the amino acid from isotopically enriched starting materials through a series of controlled chemical reactions. For instance, a synthetic route for producing 2'-¹³C-L-histidine with 99% isotopic incorporation has been developed using ¹³C-thiocyanate as a precursor. nih.gov While offering high specificity, chemical synthesis can be complex and less economical for producing uniformly labeled compounds like L-Histidine-13C6,15N3.

Biological Production (Biosynthesis) is the more common and cost-effective method for generating uniformly labeled amino acids. d-nb.info This approach leverages the natural metabolic machinery of microorganisms. Organisms such as bacteria (e.g., Escherichia coli) or microalgae (e.g., Chlamydomonas reinhardtii) are cultured in a minimal medium where the sole carbon and nitrogen sources are isotopically enriched. d-nb.info For this compound, this would involve using a ¹³C-labeled glucose and a ¹⁵N-labeled ammonium (B1175870) salt. The microorganisms then incorporate these heavy isotopes into the amino acids they synthesize.

A prominent application of this is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) , a powerful technique in quantitative proteomics. thermofisher.comsigmaaldrich.com In SILAC, cells are grown in media containing either "light" (e.g., ¹²C, ¹⁴N) or "heavy" (e.g., ¹³C, ¹⁵N) amino acids. sigmaaldrich.com This leads to the incorporation of these isotopes into all newly synthesized proteins. thermofisher.com By comparing the mass spectra of peptides from different cell populations, researchers can accurately quantify relative changes in protein abundance. sigmaaldrich.comwashington.edu

Biosynthetic Pathways Utilized for this compound Enrichment

The biosynthesis of L-Histidine is a complex and energy-intensive pathway that is highly conserved across various organisms. The production of this compound through microbial fermentation relies on the manipulation of these native pathways.

The synthesis of the histidine backbone begins with 5-phosphoribosyl-1-pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP). The pathway involves a series of enzymatic steps that ultimately lead to the formation of the imidazole (B134444) ring and the attachment of the alanine (B10760859) side chain. Key metabolic pathways that intersect with histidine biosynthesis include purine (B94841) metabolism (due to the ATP precursor) and the pentose (B10789219) phosphate (B84403) pathway (which supplies PRPP).

To achieve complete isotopic labeling with ¹³C and ¹⁵N, microorganisms are cultivated in a defined medium containing ¹³C-glucose as the sole carbon source and ¹⁵N-ammonium salts as the primary nitrogen source. The organism's metabolic processes then channel these heavy isotopes through the intricate network of reactions, resulting in the synthesis of L-Histidine where all carbon and nitrogen atoms are the heavy isotopes. The efficiency of this incorporation is critical, with the goal of achieving isotopic enrichment levels of 95% or higher. sigmaaldrich.comsigmaaldrich.com

Analytical Verification of Isotopic Purity and Labeling Pattern

Following synthesis, rigorous analytical verification is essential to confirm the isotopic purity and the specific labeling pattern of this compound. The primary techniques employed for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS) is used to determine the level of isotopic enrichment. The fully labeled this compound will exhibit a mass shift of +9 atomic mass units compared to its unlabeled counterpart (M+9). sigmaaldrich.com By analyzing the mass spectrum, the relative abundance of the labeled and any residual unlabeled or partially labeled species can be quantified, thus determining the isotopic purity. High-resolution MS can provide precise mass measurements to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹³C-NMR and ¹⁵N-NMR, provides detailed information about the specific location of the isotopic labels within the molecule. The presence of ¹³C and ¹⁵N nuclei gives rise to distinct signals in the NMR spectrum, confirming that the isotopes have been incorporated at all six carbon and three nitrogen positions as intended. Multidimensional NMR experiments can further correlate the carbon and nitrogen signals, providing comprehensive structural verification.

The combination of these analytical methods ensures the high quality of the this compound, which is critical for its application as an internal standard in quantitative studies and as a tracer in metabolic research. The high isotopic purity directly correlates with improved signal-to-noise ratios and greater accuracy in quantitative mass spectrometry applications.

Interactive Data Table: Properties of this compound

| Property | Value |

| Empirical Formula | ¹³C₆H₉¹⁵N₃O₂ |

| Molecular Weight | 164.09 g/mol |

| Isotopic Purity (¹³C) | ≥96 atom % |

| Isotopic Purity (¹⁵N) | ≥95 atom % |

| Mass Shift | M+9 |

| CAS Number | 1219114-75-6 |

Applications in Quantitative Proteomics and Metabolomics

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) using L-Histidine-13C6,15N3

SILAC is a widely used metabolic labeling strategy in quantitative proteomics that enables the accurate comparison of protein abundance between different cell populations. nih.govresearchgate.netliverpool.ac.uk The technique involves growing one population of cells in a medium containing a "light" (natural) form of an essential amino acid, while the other population is grown in a medium with a "heavy," stable isotope-labeled version of the same amino acid. researchgate.net

In a typical SILAC experiment using this compound, two cell populations are cultured in media that are identical except for the isotopic form of histidine. One culture receives standard L-histidine, while the other is supplied with this compound. Over several cell divisions, the "heavy" histidine is incorporated into all newly synthesized proteins in the second population.

For relative quantification, the two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control). The cells are then lysed, and the protein extracts are mixed in a 1:1 ratio. This mixture is then subjected to standard proteomic analysis, typically involving protein digestion into peptides followed by liquid chromatography-mass spectrometry (LC-MS/MS). The mass spectrometer detects pairs of chemically identical peptides that differ only by the mass of the incorporated histidine isotopes. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.

For absolute quantification, a known amount of a purified protein or a synthetic peptide that has been labeled with this compound can be spiked into the sample as an internal standard. This allows for the determination of the absolute concentration of the endogenous, unlabeled protein.

Below is a hypothetical data table illustrating the results of a SILAC experiment for relative protein quantification.

| Protein ID | Peptide Sequence | Light Intensity (Control) | Heavy Intensity (Treated) | Heavy/Light Ratio | Fold Change |

| P12345 | V.HGNFGK.L | 1.2 x 10⁶ | 2.4 x 10⁶ | 2.0 | 2.0 (Upregulated) |

| Q67890 | A.HDFIEK.T | 5.8 x 10⁵ | 2.9 x 10⁵ | 0.5 | -2.0 (Downregulated) |

| R54321 | G.HLLVVT.R | 9.1 x 10⁵ | 9.3 x 10⁵ | 1.02 | No significant change |

This table is for illustrative purposes and does not represent actual experimental data.

The use of this compound in SILAC offers several advantages for comparative proteomic analysis. nih.gov By combining the samples at the beginning of the workflow, it minimizes experimental variability that can be introduced during sample preparation steps such as protein extraction, digestion, and fractionation. This leads to more accurate and reliable quantification. nih.gov Furthermore, because histidine is an essential amino acid for many cell lines, its complete incorporation into the proteome can be achieved, ensuring that nearly all proteins are labeled and can be quantified. The distinct mass shift provided by the six ¹³C and three ¹⁵N atoms creates a clear separation in the mass spectrum, facilitating data analysis.

Metabolic Flux Analysis (MFA) with this compound

MFA is a powerful technique used to quantify the rates of metabolic reactions within a biological system. creative-proteomics.com By introducing isotopically labeled substrates and tracking the distribution of the labels through metabolic pathways, researchers can elucidate the flow of atoms and understand how metabolism is rewired under different conditions. nih.gov

This compound is an ideal tracer for MFA studies focusing on amino acid metabolism and related pathways. nih.govnih.gov By providing cells with this fully labeled histidine, researchers can trace the fate of both its carbon skeleton and its nitrogen atoms. This dual labeling provides a more comprehensive picture of metabolic fluxes compared to using tracers labeled with only a single element. bham.ac.uk

For example, the catabolism of histidine can be tracked by monitoring the appearance of ¹³C in downstream metabolites such as glutamate (B1630785) and α-ketoglutarate, key intermediates in the citric acid cycle. Simultaneously, the transfer of ¹⁵N can be followed to understand the dynamics of transamination reactions and nitrogen assimilation into other amino acids and nitrogenous compounds. nih.gov

The following is a simplified, hypothetical data table showing the isotopic enrichment in key metabolites after feeding cells with this compound.

| Metabolite | Number of Carbons | Number of Nitrogens | ¹³C Enrichment (%) | ¹⁵N Enrichment (%) |

| Histidine | 6 | 3 | 99 | 99 |

| Glutamate | 5 | 1 | 45 | 60 |

| α-Ketoglutarate | 5 | 0 | 42 | N/A |

| Aspartate | 4 | 1 | 25 | 35 |

This table is for illustrative purposes and does not represent actual experimental data.

Isotope dilution mass spectrometry (IDMS) is a highly accurate method for quantifying metabolites. nih.gov In this approach, a known amount of an isotopically labeled version of the target metabolite, such as this compound, is added to a biological sample as an internal standard. The labeled standard is chemically identical to the endogenous metabolite and will behave similarly during sample extraction, derivatization, and analysis.

By measuring the ratio of the mass spectrometric signal of the endogenous ("light") metabolite to the added ("heavy") standard, the concentration of the endogenous metabolite can be precisely calculated. This method corrects for sample loss during preparation and for variations in instrument response, leading to highly accurate and reproducible quantification.

Internal Standard Development for Mass Spectrometry-Based Assays

The development of robust and reliable internal standards is crucial for the accuracy of quantitative mass spectrometry-based assays. youtube.com Isotopically labeled compounds like this compound are considered the "gold standard" for internal standards because their physicochemical properties are nearly identical to their unlabeled counterparts, yet they are distinguishable by mass.

In a validated LC-MS/MS method for the direct quantification of amino acids in plasma, this compound has been successfully employed as an internal standard for the measurement of histidine and its methylated derivatives, 1-methylhistidine and 3-methylhistidine. msacl.org The performance of this internal standard in the assay is summarized in the table below.

| Analyte | Internal Standard | Linearity Range (µmol/L) | Limit of Quantification (LOQ) (µmol/L) |

| Histidine | Histidine ¹³C₆ ¹⁵N₃ | 5-500 | 5 |

| 1-Methylhistidine | Histidine ¹³C₆ ¹⁵N₃ | 2-500 | 2 |

| 3-Methylhistidine | Histidine ¹³C₆ ¹⁵N₃ | 5-500 | 5 |

Data sourced from a direct quantification of amino acids in human plasma by LC-MS/MS. msacl.org

The use of this compound as an internal standard ensures that variations in sample preparation and instrument performance affect both the analyte and the standard equally, leading to a highly accurate and precise determination of the analyte's concentration.

Role in Enhancing Analytical Accuracy and Reproducibility

In quantitative proteomics and metabolomics, analytical accuracy and reproducibility are paramount for obtaining reliable and meaningful data. This compound plays a significant role in achieving these standards, primarily through its use in stable isotope dilution (SID) analysis coupled with mass spectrometry (MS).

The fundamental principle behind using this compound as an internal standard is to account for variations that can occur during sample preparation and analysis. These variations may include sample loss during extraction, derivatization, and injection, as well as fluctuations in instrument response. By adding a known amount of the "heavy" this compound to a sample at the earliest stage of preparation, it experiences the same processing conditions as the "light" (unlabeled) endogenous analyte.

During mass spectrometry analysis, the instrument detects both the light and heavy forms of the molecule. The ratio of the signal intensity of the endogenous analyte to that of the isotopically labeled internal standard is then used for quantification. This ratio remains constant even if there is sample loss or variations in instrument performance, thereby significantly improving the accuracy and precision of the measurement.

In the context of quantitative proteomics, techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize stable isotope-labeled amino acids to metabolically label entire proteomes. While SILAC more commonly employs labeled arginine and lysine due to their prevalence in tryptic peptides, the principle of using isotopically labeled amino acids like this compound is central to achieving accurate relative and absolute quantification of proteins. The use of these labeled compounds minimizes quantitative errors that could arise from parallel handling of different samples.

Furthermore, the enrichment of peptides containing histidine can simplify complex peptide mixtures, leading to a reduction in co-eluted peptides that can interfere with the quantification of target peptides in isobaric labeling experiments. This simplification enhances the accuracy of fragment ion-based quantitative proteomic analysis.

Quantification of Endogenous Metabolites and Amino Acid Pools

A primary application of this compound is in the precise quantification of endogenous L-histidine and its derivatives in various biological matrices, such as plasma and urine. This is particularly important for studying amino acid metabolism and its role in health and disease.

One notable application is in the determination of 1-methylhistidine and 3-methylhistidine levels in human plasma. These methylated derivatives of histidine are important biomarkers for muscle protein catabolism and dietary meat intake. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of 52 amino acids in plasma, where this compound is employed as an internal standard for both 1-methylhistidine and 3-methylhistidine. msacl.org This method demonstrates high sensitivity and accuracy, allowing for the reliable measurement of these important biological markers. msacl.org

The use of this compound in this assay allows for the accurate determination of the concentrations of these metabolites, even at low levels. The table below summarizes the analytical performance for 1-methylhistidine and 3-methylhistidine using this compound as an internal standard in a direct LC-MS/MS analysis of amino acids in human plasma. msacl.org

| Analyte | Internal Standard | Limit of Quantification (LOQ) (µmol/L) |

| 1-Methylhistidine | This compound | 2 |

| 3-Methylhistidine | This compound | 5 |

This application highlights the utility of this compound in clinical and research settings where accurate measurement of amino acid pools is crucial for diagnosing metabolic disorders and understanding physiological processes. The robustness and reliability offered by using this stable isotope-labeled internal standard are essential for the validity of such diagnostic and research findings.

Structural and Dynamic Investigations Using Nuclear Magnetic Resonance Nmr Spectroscopy

Biomolecular NMR Spectroscopy of L-Histidine-¹³C₆,¹⁵N₃ Labeled Systems

The incorporation of ¹³C and ¹⁵N isotopes into histidine is particularly valuable for solution NMR studies of proteins. chemie-brunschwig.ch These isotopes allow for the use of a variety of multidimensional NMR experiments that are essential for determining the three-dimensional structures and understanding the dynamic properties of proteins in a solution that mimics their native environment.

The uniform labeling of histidine with ¹³C and ¹⁵N is a cornerstone of modern biomolecular NMR, facilitating the assignment of resonances in complex protein spectra. protein-nmr.org.uk Triple-resonance experiments, which correlate the ¹H, ¹³C, and ¹⁵N nuclei, are instrumental in tracing the backbone and side-chain connections within a protein, a critical step in determining its three-dimensional structure. protein-nmr.org.ukutoronto.ca The chemical shifts of the ¹³C and ¹⁵N nuclei within the histidine imidazole (B134444) ring are highly sensitive to the local chemical environment, including the protonation state (cationic, neutral τ, or neutral π tautomer) and the presence of hydrogen bonds. uni-halle.demeihonglab.comnih.gov This sensitivity allows researchers to precisely characterize the state of individual histidine residues, which is often crucial for understanding protein function. uni-halle.depnas.org

Isotopically labeled L-Histidine-¹³C₆,¹⁵N₃ is also a key tool for studying protein dynamics across a wide range of timescales. NMR relaxation experiments, such as the measurement of T1, T2, and heteronuclear NOEs on the ¹⁵N backbone atoms, provide information about the local flexibility of the protein backbone. unifi.it

Furthermore, techniques like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion NMR can be used to study conformational exchange processes occurring on the microsecond to millisecond timescale. nih.gov By monitoring the ¹³C and ¹⁵N chemical shifts of histidine residues, researchers can detect and characterize transient, "invisible" protein states that are often involved in critical biological functions like enzyme catalysis and ligand binding. pnas.orgnih.gov The chemical shifts of the imidazole ring nuclei are particularly informative, as they can reveal changes in the protonation state and tautomeric form of histidine that are coupled to conformational changes. uni-halle.denih.gov

Solid-State NMR and Magic Angle Spinning (MAS) Studies

Solid-state NMR (ssNMR) spectroscopy, particularly when combined with magic angle spinning (MAS), is a powerful technique for studying the structure and dynamics of biomolecules that are not amenable to traditional solution NMR or X-ray crystallography, such as large protein complexes, membrane proteins, and amyloid fibrils. nih.gov The use of L-Histidine-¹³C₆,¹⁵N₃ is crucial for these studies, providing the necessary spectral resolution and sensitivity. sigmaaldrich.com

In ssNMR, uniform ¹³C and ¹⁵N labeling allows for the application of multidimensional correlation experiments to assign resonances and determine structural restraints. sigmaaldrich.com For example, in the light-harvesting complex II (LH2) from photosynthetic bacteria, selective labeling of histidine residues with ¹³C and ¹⁵N has been used to probe the interactions between the histidine residues and the bacteriochlorophyll (B101401) a (BChl a) molecules. researchgate.netresearchgate.netannualreviews.org Two-dimensional homonuclear (¹³C-¹³C) and heteronuclear (¹⁵N-¹³C) correlation spectra have revealed the specific nitrogen atom of the histidine imidazole ring that coordinates with the magnesium ion of the BChl a. researchgate.netresearchgate.net These studies have also identified different electronic structures for the histidine residues within the complex. researchgate.net

The table below summarizes the observed ¹³C chemical shifts for histidine residues in the LH2 complex, which indicate the presence of both neutral and positively charged forms.

| Carbon Atom | Chemical Shift (ppm) - Neutral Form | Chemical Shift (ppm) - Positively Charged Form |

| Cδ | ~117.9 | Not explicitly stated |

| Cγ | ~133.7 | Not explicitly stated |

| Cε | ~136.8 | Not explicitly stated |

| Data derived from studies on the LH2 complex. researchgate.net |

The chemical shifts of ¹³C and ¹⁵N nuclei are sensitive probes of the local electronic structure and hydrogen bonding interactions of histidine residues. meihonglab.comillinois.edu In solid-state NMR, the full chemical shift anisotropy (CSA) tensor can be measured, which provides more detailed information about the electronic environment than the isotropic chemical shift alone. meihonglab.com

Studies on model systems of L-histidine have shown that the ¹³C and ¹⁵N chemical shifts are highly dependent on the pH and the resulting protonation state of the imidazole ring. meihonglab.com For instance, magic-angle-spinning ssNMR has been used to determine the chemical shifts of histidine across a wide pH range, allowing for the characterization of the cationic, neutral, and anionic forms. meihonglab.com These benchmark values are invaluable for interpreting the spectra of histidine residues in more complex protein environments. meihonglab.com Furthermore, ssNMR techniques can be used to measure internuclear distances, such as those between the backbone and side-chain atoms of histidine, which can be used to determine side-chain torsion angles with high accuracy. meihonglab.comnih.gov

The following table presents benchmark ¹³C and ¹⁵N chemical shifts for L-histidine at different pH values, illustrating the sensitivity of these parameters to the protonation state.

| pH | State | Cγ (ppm) | Cδ2 (ppm) | Cε1 (ppm) | Nδ1 (ppm) | Nε2 (ppm) |

| 4.5 | Cationic | 134.0 | 119.5 | 130.5 | 200.0 | 200.0 |

| 6.0 | Neutral (τ tautomer) | 137.3 | 115.4 | 139.5 | 170.0 | 230.0 |

| 8.5 | Neutral (τ tautomer) | 138.2 | 121.2 | 130.2 | Not specified | Not specified |

| Data adapted from solid-state NMR studies of L-histidine. meihonglab.comnih.gov |

Ligand Binding and Protein-Interaction Studies

L-Histidine-¹³C₆,¹⁵N₃ is an invaluable tool for investigating ligand binding and protein-protein interactions. acs.org NMR is particularly well-suited for these studies because it can provide information about the binding interface, the conformational changes that occur upon binding, and the dynamics of the interaction, all at atomic resolution.

When a ligand binds to a protein, the chemical environment of the amino acid residues at the binding site is altered, leading to changes in their NMR chemical shifts. By monitoring the ¹³C and ¹⁵N chemical shifts of histidine residues upon the addition of a ligand, it is possible to identify which residues are involved in the interaction. acs.org This technique, known as chemical shift perturbation (CSP) mapping, is a powerful method for mapping the binding site of a ligand on a protein.

In a study of heme proteins, for example, the ¹³C NMR shift of an iron-bound cyanide ligand was shown to be a sensitive probe of the donor effect of the proximal histidine ligand. acs.org Similarly, the ratio of the ¹⁵N to ¹³C NMR shifts of the cyanide could be used to estimate the strength of hydrogen bonding interactions on the distal side of the heme pocket, often involving another histidine residue. acs.org These findings demonstrate the power of using isotopically labeled probes in conjunction with labeled proteins to dissect the details of ligand-protein interactions. acs.org

Furthermore, advanced NMR techniques like transferred cross-relaxation spectroscopy (trNOESY) and saturation transfer difference (STD) NMR can be used to study the interactions of unlabeled ligands with ¹³C,¹⁵N-labeled proteins, providing information about the conformation of the bound ligand and the epitope of binding.

Monitoring Binding Events through Chemical Shift Perturbations

Chemical shift perturbation (CSP) analysis using NMR spectroscopy is a fundamental technique for identifying and characterizing binding interfaces between molecules. When L-Histidine-¹³C₆,¹⁵N₃ is incorporated into a protein, the chemical shifts of the labeled histidine residues serve as sensitive probes for changes in their local chemical environment. Upon the binding of a ligand, such as another protein, a small molecule, or a nucleic acid, perturbations in the electron density around the histidine nuclei cause changes in their resonance frequencies, which are observed as chemical shifts in the NMR spectrum.

The use of ¹³C and ¹⁵N labeling is particularly advantageous for these studies. Two-dimensional heteronuclear correlation experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or ¹H-¹³C HSQC, are commonly employed. In these spectra, each peak corresponds to a specific nucleus in the protein. When a binding event occurs at or near a labeled histidine residue, the corresponding peak in the spectrum will shift. By monitoring these shifts, researchers can map the binding site on the protein surface.

For instance, in a study of the photochromic fluorescent protein Dronpa, labeling with L-Histidine-¹³C₆,¹⁵N₃ allowed for the analysis of structural changes between its bright and dark states. pnas.org The ¹H-¹³C HSQC spectrum of the labeled Dronpa revealed an upfield shift of the His-193 Cε1 signal in the bright state, indicating a stacking interaction with the chromophore. pnas.org This specific chemical shift perturbation provided direct evidence of a conformational change involving a histidine residue upon photoswitching.

The magnitude of the chemical shift perturbation can also provide information about the strength and nature of the interaction. Larger shifts generally indicate a more significant change in the chemical environment, which can be correlated with a higher affinity binding event. By titrating a ligand into a solution of the labeled protein and monitoring the progressive shifts in the NMR signals, a binding curve can be generated, from which the dissociation constant (Kd) of the interaction can be determined.

The following table provides a hypothetical example of chemical shift perturbations observed for a ¹⁵N-labeled histidine residue in a protein upon binding to a ligand.

| Ligand Concentration (µM) | ¹H Chemical Shift (ppm) | ¹⁵N Chemical shift (ppm) | Combined Chemical Shift Perturbation (ppm) |

| 0 | 8.25 | 120.5 | 0.00 |

| 10 | 8.28 | 120.9 | 0.09 |

| 25 | 8.32 | 121.5 | 0.20 |

| 50 | 8.38 | 122.3 | 0.36 |

| 100 | 8.45 | 123.5 | 0.60 |

| 200 | 8.50 | 124.5 | 0.81 |

Note: The combined chemical shift perturbation (CSP) is often calculated using the formula: CSP = √[ (ΔδH)² + (α * ΔδN)² ], where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor.

Investigation of Metal Ion Chelation by Histidine Residues

Histidine residues are well-known for their ability to coordinate with metal ions, a property that is crucial for the function of many metalloproteins and enzymes. The imidazole side chain of histidine can act as a ligand, binding to metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺). The isotopic labeling of histidine with ¹³C and ¹⁵N provides a powerful means to investigate the details of these metal-binding interactions using NMR spectroscopy.

NMR studies have demonstrated that histidine binds strongly to Zn(II), Cu(II), and Fe(III) ions at physiological pH. nih.gov The use of L-Histidine-¹³C₆,¹⁵N₃ in such studies allows for the direct observation of the atoms involved in chelation. Solid-state NMR techniques, in conjunction with isotopic labeling, have been employed to determine the interaction between histidine and Zn(II) across a wide pH range, from 3.5 to 14. acs.org These studies have revealed different binding models depending on the pH, with the imidazole ring's Nδ1 and Nε2 sites being key players in the coordination. acs.org

When a metal ion binds to a histidine residue, it causes significant changes in the chemical shifts of the surrounding nuclei. These shifts can be monitored using ¹H, ¹³C, and ¹⁵N NMR spectroscopy to characterize the coordination state and geometry of the metal-binding site. For example, the paramagnetic properties of some metal ions, like Cu(II) and Mn(II), can lead to line broadening and significant shifts in the NMR signals of nearby nuclei, providing distance-dependent information. anu.edu.au In contrast, diamagnetic ions like Zn(II) cause chemical shift perturbations without significant line broadening, allowing for a more detailed analysis of the binding stoichiometry and affinity. nih.govanu.edu.au

Research on the amyloid-beta (Aβ) peptide, implicated in Alzheimer's disease, has utilized NMR to study the binding of metal ions to its histidine residues. nih.gov These studies have shown that Cu(II) and Fe(III) bind more efficiently to histidine than Zn(II), suggesting a potential mechanism for metal-induced oxidative stress. nih.gov

The following table illustrates typical changes in the ¹³C chemical shifts of the imidazole ring of a histidine residue upon chelation with a metal ion like Zn(II).

| Carbon Atom | Chemical Shift (ppm) - Free Histidine | Chemical Shift (ppm) - Zn(II)-Bound Histidine | Chemical Shift Change (Δδ ppm) |

| Cγ | 135.2 | 136.8 | +1.6 |

| Cδ2 | 117.5 | 120.1 | +2.6 |

| Cε1 | 130.8 | 134.5 | +3.7 |

Note: The chemical shift values are hypothetical and for illustrative purposes. The actual shifts can vary depending on the specific protein environment and experimental conditions.

The ability to precisely monitor the interactions between histidine residues and metal ions through the use of L-Histidine-¹³C₆,¹⁵N₃ and NMR spectroscopy is invaluable for understanding the roles of metals in biological systems, from enzymatic catalysis to the pathology of diseases.

Elucidation of Histidine Centric Metabolic Pathways and Biochemical Roles

Tracing Histidine Biosynthesis Pathways

The biosynthesis of L-histidine is a complex, multi-step process found in bacteria, archaea, lower eukaryotes, and plants, but not in animals, making it an essential amino acid for humans. nih.govwikipedia.org This pathway is a prime example of the unity of biochemistry, as it is remarkably conserved across different organisms. researchgate.net The process begins with 5-phosphoribosyl-1-pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP) and concludes with the formation of L-histidine. nih.govnih.gov

Intermediates and Enzyme Activities in Prokaryotic and Eukaryotic Systems

The histidine biosynthetic pathway consists of ten enzymatic reactions. nih.govunifi.it In prokaryotes like Escherichia coli and Salmonella typhimurium, these reactions are catalyzed by enzymes encoded by a set of genes often organized in a single operon. mdpi.commdpi.com Interestingly, some of these enzymes are bifunctional, meaning a single protein can catalyze more than one step in the pathway. wikipedia.orgnih.gov For instance, in E. coli, the HisD enzyme catalyzes the final two steps of the pathway. nih.gov

The initial and committed step of histidine biosynthesis is the condensation of ATP and PRPP to form phosphoribosyl-ATP (PR-ATP), a reaction catalyzed by ATP phosphoribosyltransferase (HisG). nih.gov This is followed by a series of reactions involving several key intermediates and enzymes.

Key Intermediates and Enzymes in Histidine Biosynthesis:

| Step | Intermediate | Enzyme | Gene (E. coli) | Function |

| 1 | Phosphoribosyl-ATP (PR-ATP) | ATP phosphoribosyltransferase | hisG | Condensation of ATP and PRPP. nih.gov |

| 2 | Phosphoribosyl-AMP (PRAMP) | PR-ATP pyrophosphohydrolase | hisI (part of bifunctional enzyme) | Hydrolysis of PR-ATP. wikipedia.orgnih.gov |

| 3 | Phosphoribosylformiminoaminoimidazole carboxamide ribonucleotide (ProFAR) | PR-AMP cyclohydrolase | hisI (part of bifunctional enzyme) | Ring opening of the adenine (B156593) moiety. nih.gov |

| 4 | Phosphoribulosylformimino-aminoimidazole carboxamide ribonucleotide (PRFAR) | ProFAR isomerase | hisA | Isomerization of the ribose moiety. nih.govacs.org |

| 5 | Imidazole (B134444) glycerol (B35011) phosphate (B84403) (IGP) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) | Imidazole glycerol phosphate synthase | hisH and hisF | Formation of the imidazole ring and AICAR. mdpi.com |

| 6 | Imidazole acetol phosphate (IAP) | Imidazoleglycerol-phosphate dehydratase | hisB (part of bifunctional enzyme) | Dehydration of IGP. nih.gov |

| 7 | L-Histidinol phosphate | Histidinol-phosphate aminotransferase | hisC | Transamination of IAP. nih.gov |

| 8 | L-Histidinol | Histidinol-phosphate phosphatase | hisB (part of bifunctional enzyme) | Dephosphorylation of L-Histidinol phosphate. nih.gov |

| 9 | L-Histidinal | Histidinol dehydrogenase | hisD (part of bifunctional enzyme) | Oxidation of L-Histidinol. nih.gov |

| 10 | L-Histidine | Histidinol dehydrogenase | hisD (part of bifunctional enzyme) | Final oxidation to L-Histidine. nih.gov |

In lower eukaryotes, such as Saccharomyces cerevisiae, the pathway is similar, though the genes may be organized differently. researchgate.net For example, some genes that are separate in prokaryotes are fused into single multifunctional genes in eukaryotes. mdpi.com

Investigation of Precursor Utilization and Pathway Regulation

The histidine biosynthetic pathway is tightly regulated to conserve cellular energy. researchgate.net The primary mechanism of regulation is feedback inhibition, where the final product, L-histidine, inhibits the activity of the first enzyme in the pathway, ATP phosphoribosyltransferase (HisG). wikipedia.orgbioone.org This allosteric regulation allows the cell to quickly respond to changes in histidine levels.

In addition to feedback inhibition, the expression of the histidine biosynthesis genes is also regulated. In bacteria like E. coli and S. typhimurium, this occurs through a mechanism called transcription attenuation. researchgate.net In some Gram-positive bacteria, such as Corynebacterium glutamicum, a T-box mediated attenuation mechanism is involved, where the uncharged tRNA for histidine signals the need for more histidine synthesis. cdnsciencepub.com

The use of L-Histidine-13C6,15N3 allows researchers to trace the incorporation of labeled atoms from precursors into histidine, providing a quantitative measure of the flux through the biosynthetic pathway under different regulatory conditions.

Analysis of Histidine Degradation and Catabolism

Histidine can be catabolized and its carbon skeleton can enter central metabolic pathways. wikipedia.org The primary pathway for histidine degradation leads to the formation of glutamate (B1630785), which can then be converted to an intermediate of the tricarboxylic acid (TCA) cycle. caldic.combasicmedicalkey.com

Pathways Leading to Tricarboxylic Acid Cycle Intermediates

The degradation of histidine to glutamate involves a series of enzymatic steps. In prokaryotes, the pathway proceeds through urocanic acid, 4-imidazolone-5-propionate, and N-formiminoglutamate (FIGLU). wikipedia.org Glutamate can then be deaminated by glutamate dehydrogenase or transaminated by an aminotransferase to form α-ketoglutarate, a key intermediate in the TCA cycle. caldic.combasicmedicalkey.com

A minor pathway for histidine degradation involves its transamination to imidazole pyruvate, which can then be further metabolized. mdpi.com

Role of Histidine Ammonia-Lyase and Urocanase in Deamination

The first and committed step in the major catabolic pathway of histidine is the non-oxidative deamination of L-histidine to urocanic acid and ammonia. wikipedia.orgnih.gov This reaction is catalyzed by the enzyme histidine ammonia-lyase (HAL) , also known as histidase. wikipedia.orggenecards.org This enzyme contains a unique autocatalytically formed cofactor, 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO), which is essential for its catalytic activity. ebi.ac.uk

The next step in the pathway is the conversion of urocanic acid to 4-imidazolone-5-propionate, which is catalyzed by the enzyme urocanase . wikipedia.orgmdpi.com The activity of these two enzymes is crucial for the efficient degradation of histidine. Interestingly, under specific in vitro conditions, histidine ammonia-lyase can also catalyze the reverse reaction, synthesizing histidine from urocanate and ammonia. nih.gov

Formation and Turnover of Histidine Derivatives

Histidine serves as a precursor for the synthesis of several biologically important molecules. nih.gov The use of this compound enables the tracking of histidine's carbon and nitrogen atoms into these derivatives, providing insights into their formation and turnover rates.

Key Histidine Derivatives and their Functions:

| Derivative | Precursor | Key Enzyme | Function |

| Histamine (B1213489) | L-Histidine | Histidine decarboxylase | Neurotransmitter, mediator of inflammatory responses, and regulator of gastric acid secretion. mdpi.comnih.gov |

| Carnosine | L-Histidine, β-Alanine | Carnosine synthetase | Found in skeletal muscle, acts as a buffer and antioxidant. wikipedia.orgnih.gov |

| Anserine (B1665513) | Carnosine | Carnosine N-methyltransferase | A dipeptide found in the skeletal muscle and brain of some animals. |

| 3-Methylhistidine | L-Histidine (in proteins) | Methyltransferase | A post-translational modification of actin and myosin; its release is a marker for muscle protein breakdown. nih.gov |

| 1-Methylhistidine | Anserine (from diet) | - | A biomarker for meat consumption. nih.gov |

| Ergothioneine | L-Histidine | - | An antioxidant containing a sulfur atom on the imidazole ring. wikipedia.orgnih.gov |

The formation of histamine from histidine occurs through a decarboxylation reaction catalyzed by histidine decarboxylase. nih.gov Carnosine is synthesized from β-alanine and histidine. wikipedia.org The methylation of histidine residues in proteins to form 3-methylhistidine is a post-translational modification. nih.gov The turnover of these derivatives can be studied by monitoring the appearance and disappearance of the 13C and 15N labels in these molecules over time.

Biosynthesis of Histamine and its Metabolic Fate

Histamine is a potent biogenic amine synthesized from L-histidine and plays a critical role in allergic reactions, gastric acid secretion, and neurotransmission. sigmaaldrich.comnumberanalytics.com

The synthesis of histamine is a single-step decarboxylation reaction catalyzed by the enzyme L-histidine decarboxylase (HDC), which requires pyridoxal-5'-phosphate (a form of vitamin B6) as a cofactor. nih.govnih.gov This conversion occurs in various cells, including mast cells, basophils, enterochromaffin-like (ECL) cells of the stomach, and histaminergic neurons in the brain. nih.govbiocrates.com Once synthesized, histamine is either stored in cellular granules, as seen in mast cells and basophils, or rapidly inactivated. nih.govwikipedia.org

The metabolic degradation of histamine proceeds primarily through two distinct pathways, with the relative importance of each varying by species and tissue type. sigmaaldrich.comresearchgate.net

Oxidative Deamination: This pathway is catalyzed by the enzyme diamine oxidase (DAO), also known as histaminase. researchgate.netnih.gov DAO converts histamine into imidazoleacetic acid (IAA). nih.gov DAO is prominently found in the small intestine mucosa, placenta, kidneys, and skin. nih.gov

Ring Methylation: This pathway is mediated by the enzyme histamine-N-methyltransferase (HNMT). sigmaaldrich.comwikipedia.org Using S-adenosyl-L-methionine (SAM) as a methyl donor, HNMT converts histamine to tele-methylhistamine (t-MH). sigmaaldrich.comnih.gov This metabolite is then further oxidized by monoamine oxidase-B (MAO-B) and aldehyde dehydrogenase (ALD-DH) to form tele-methylimidazoleacetic acid (t-MIAA). sigmaaldrich.comnih.gov The HNMT pathway is the predominant route for histamine metabolism in the central nervous system. wikipedia.orgnih.gov

Ultimately, very little histamine is excreted from the body unchanged, with the majority being converted to these metabolites for removal. nih.gov

Table 1: Key Enzymes in Histamine Synthesis and Metabolism

| Enzyme | Abbreviation | Pathway | Substrate(s) | Product(s) | Cofactor/Co-substrate |

|---|---|---|---|---|---|

| L-histidine decarboxylase | HDC | Synthesis | L-histidine | Histamine, CO2 | Pyridoxal-5'-phosphate |

| Diamine oxidase | DAO | Degradation | Histamine | Imidazoleacetic acid | Oxygen |

| Histamine-N-methyltransferase | HNMT | Degradation | Histamine, S-adenosyl-L-methionine | tele-Methylhistamine, S-adenosylhomocysteine | - |

| Monoamine oxidase-B | MAO-B | Degradation | tele-Methylhistamine | tele-Methylimidazoleacetaldehyde | - |

| Aldehyde dehydrogenase | ALD-DH | Degradation | tele-Methylimidazoleacetaldehyde | tele-Methylimidazoleacetic acid | NAD+ |

Data sourced from references: sigmaaldrich.comnih.govnih.govwikipedia.orgnih.govyoutube.com

Synthesis of Methylhistidines and other Biologically Active Compounds

Beyond histamine, histidine serves as a precursor for several other important biological molecules, including methylhistidines and carnosine.

Methylhistidines : Histidine can be methylated at two different positions on its imidazole ring, forming 1-methylhistidine (1-MH) and 3-methylhistidine (3-MH). rupahealth.com

3-Methylhistidine (3-MH) is formed through the post-translational methylation of histidine residues within the contractile proteins actin and myosin. bevital.nowikipedia.org When these muscle proteins are broken down, 3-MH is released and excreted in the urine without being reused for protein synthesis, making it a biomarker for skeletal muscle protein degradation. bevital.nowikipedia.org

1-Methylhistidine (1-MH) , in contrast, is not significantly synthesized in the human body. rupahealth.com Its presence is primarily due to dietary intake, particularly from meat and fish, where it is formed from the breakdown of a dipeptide called anserine (β-alanyl-1-methyl-L-histidine). rupahealth.com

Carnosine (β-alanyl-L-histidine) : This dipeptide is found in high concentrations in skeletal muscle and brain tissue. nih.gov It is synthesized from L-histidine and β-alanine in a reaction that requires ATP and is catalyzed by the enzyme carnosine synthase. nih.gov Carnosine functions as an important intracellular buffer, helping to mitigate acidosis in muscle during intense exercise, and also acts as an antioxidant. nih.govnih.gov

Ergothioneine : In certain fungi and actinobacteria, histidine can be converted into the antioxidant ergothioneine. wikipedia.org

Table 2: Other Biologically Active Compounds Derived from Histidine

| Compound | Precursor(s) | Key Enzyme | Primary Location/Source |

|---|---|---|---|

| 3-Methylhistidine | Histidine residues in actin and myosin | Histidine methyltransferase | Skeletal muscle |

| 1-Methylhistidine | Anserine (from diet) | - | Dietary meat and fish |

| Carnosine | L-histidine, β-alanine | Carnosine synthase | Skeletal muscle, brain |

| Ergothioneine | L-histidine | - | Fungi, Actinobacteria |

Data sourced from references: nih.govrupahealth.combevital.nonih.govwikipedia.org

Cross-Talk with other Amino Acid Metabolism Pathways

The metabolism of histidine is intricately linked with other metabolic pathways, most notably the catabolism of other amino acids and one-carbon metabolism.

The primary catabolic pathway for excess histidine in the liver does not lead to histamine but instead converts histidine into glutamate. news-medical.net This multi-step process creates a crucial intersection with other metabolic networks:

Deamination : The pathway begins with the enzyme histidase (histidine ammonia-lyase), which removes the alpha-amino group from histidine to form urocanic acid and ammonia. nih.govnews-medical.net

Hydration and Cleavage : Urocanase then converts urocanic acid to 4-imidazolone-5-propionate, which is subsequently hydrolyzed by imidazolonepropionase to yield N-formiminoglutamate (FIGLU). nih.govnews-medical.net

Link to One-Carbon Metabolism : The final step is the critical link to other pathways. The enzyme glutamate formiminotransferase transfers the formimino group from FIGLU to tetrahydrofolate (THF), a derivative of the vitamin folate. nih.govresearchgate.net This reaction produces two key molecules: glutamate and N5-formiminotetrahydrofolate . news-medical.net

This reaction is a major point of "cross-talk." By generating glutamate, histidine catabolism directly feeds into the pool of non-essential amino acids and provides a substrate that can be deaminated to form α-ketoglutarate, an intermediate of the citric acid cycle. wikipedia.orgnews-medical.net Simultaneously, the production of N5-formiminotetrahydrofolate contributes a one-carbon unit to the THF pool. nih.govnih.gov This one-carbon metabolism is essential for the synthesis of purines and pyrimidines (the building blocks of DNA and RNA) and for methylation reactions, including the formation of S-adenosylmethionine (SAM). nih.govnih.gov

A minor pathway for histidine degradation involves its transamination by histidine aminotransferase to form imidazole pyruvate. mdpi.commdpi.com This can then lead to the production of other amino acids, such as aspartate. mdpi.com

Table 3: Key Intermediates in the Histidine to Glutamate Pathway

| Intermediate | Enzyme | Metabolic Connection |

|---|---|---|

| L-Histidine | - | Starting amino acid |

| Urocanic acid | Histidase | - |

| 4-Imidazolone-5-propionate | Urocanase | - |

| N-formiminoglutamate (FIGLU) | Imidazolonepropionase | - |

| L-Glutamate | Glutamate formiminotransferase | Links to citric acid cycle and amino acid pool |

| N5-formiminotetrahydrofolate | Glutamate formiminotransferase | Links to one-carbon metabolism (nucleotide synthesis, methylation) |

Data sourced from references: nih.govnews-medical.netresearchgate.netnih.gov

Advanced Methodological Considerations and Future Research Avenues

Integration of Multi-Omics Data with L-Histidine-13C6,15N3 Tracing

The holistic study of complex biological processes requires an integrative approach that combines multi-omics data to elucidate the interrelationships of biomolecules and their functions. nih.gov this compound tracing is a potent tool for generating specific datasets within proteomics and metabolomics. cortecnet.comisotope.com The integration of this tracer-derived data with other omics layers—such as genomics, transcriptomics, and epigenomics—offers a more comprehensive, systems-level understanding of cellular physiology and pathology. nih.govmixomics.org

By tracking the incorporation of 13C and 15N isotopes from this compound into newly synthesized proteins and downstream metabolites, researchers can quantify the flux through specific metabolic pathways. nih.govmdpi.com This provides a dynamic functional readout that can be correlated with transcriptomic data (gene expression) and genomic data (genetic predispositions) to bridge the gap between genotype and phenotype. nih.gov For instance, observing altered histidine metabolism through tracing could be linked to the upregulation of specific enzymes identified through transcriptomics, providing a clearer picture of metabolic reprogramming in disease states.

Future research will likely focus on developing sophisticated statistical and machine learning models to manage and interpret these large, multi-layered datasets. nih.govresearchgate.net Such integrative approaches can help identify key molecular drivers and construct multi-omics molecular networks, revealing how perturbations at the genetic level propagate through transcriptional and translational changes to alter metabolic function. mixomics.org

Table 1: Applications of Integrating this compound Tracing with Other Omics Data

| Omics Layer | Type of Data Generated | Potential Integrated Insights |

| Genomics | DNA sequence, mutations, copy number variations | Understanding how genetic variations influence histidine uptake, metabolism, and protein synthesis rates. |

| Transcriptomics | mRNA expression levels | Correlating changes in gene expression of metabolic enzymes with actual metabolic flux measured by isotope tracing. |

| Proteomics | Protein abundance, post-translational modifications, turnover rates | Directly measuring the rate of protein synthesis and degradation using pulsed this compound labeling strategies. nih.govresearchgate.net |

| Metabolomics | Metabolite concentrations and isotopic enrichment | Tracing the flow of carbon and nitrogen atoms from histidine into central carbon metabolism, nucleotide synthesis, and other pathways. nih.govnih.gov |

Computational Modeling and Simulation Complementing Isotope Studies

The data generated from this compound tracing experiments, particularly the mass isotopomer distributions in metabolites and peptides, require sophisticated computational analysis to be translated into meaningful metabolic fluxes. nih.gov 13C-Metabolic Flux Analysis (13C-MFA) is a powerful computational technique that uses these labeling patterns to quantify intracellular metabolic pathway activities. mdpi.comnih.gov

The dual labeling of this compound with both carbon and nitrogen isotopes enables a more advanced approach: 13C15N-Metabolic Flux Analysis . This method allows for the simultaneous quantification of both carbon and nitrogen fluxes, providing a more complete picture of cellular metabolism. nih.gov For example, it can trace the nitrogen from histidine's imidazole (B134444) ring as it is incorporated into other nitrogen-containing compounds like nucleotides, in parallel with tracking the carbon backbone's entry into the TCA cycle via glutamate (B1630785). nih.govnih.gov

Recent advancements incorporate machine learning algorithms into the flux analysis framework. nih.gov These models can be trained on simulated labeling patterns to predict flux distributions from experimental data more rapidly and reliably than traditional optimization-based approaches. nih.gov

Future directions in this field include:

Developing more comprehensive metabolic models: Expanding models to include a wider array of metabolic pathways and cellular compartments.

Improving algorithms for data analysis: Enhancing the accuracy and computational efficiency of flux calculations.

Integrating flux analysis with other computational models: Combining metabolic models with signaling network models to understand how cellular regulation impacts metabolic activity.

Applications in Non-Mammalian Biological Systems Research

While much of the focus of stable isotope tracing is on mammalian systems and human disease, this compound is also a valuable tool for studying the biology of non-mammalian organisms, including bacteria, yeast, and plants.

Bacterial Research: In a study on the light-harvesting complex II (LH2) from the photosynthetic bacterium Rhodopseudomonas (Rps.) acidophila, researchers specifically incorporated [13C6,15N3]-L-histidine to investigate the charge state of histidine residues coordinating with bacteriochlorophyll (B101401). acs.org Using solid-state NMR, they were able to assign all 13C resonances for two different types of histidine residues within the complex, providing conclusive evidence about the chemical environment of these critical amino acids. acs.org

Table 2: 13C Chemical Shifts of Imidazole Ring Carbons in Labeled Histidine within the LH2 Complex of Rps. acidophila

| Carbon Atom | Histidine Type 1 (ppm) | Histidine Type 2 (ppm) |

| Cβ | 29.0 | 29.0 |

| Cγ | 135.5 | 135.5 |

| Cδ2 | 119.0 | 126.0 |

| Cε1 | 139.0 | 140.5 |

| Cα | 56.0 | 56.0 |

| C' (Carbonyl) | 176.0 | 176.0 |

| Source: Adapted from J. Am. Chem. Soc. 2000, 122, 33, 7893–7901. acs.org |

Yeast Research: L-histidine has been shown to affect biofilm formation and other phenotypes in the yeast Saccharomyces cerevisiae. medchemexpress.com Tracing studies using this compound could elucidate the metabolic fate of histidine in these processes, revealing whether it is primarily used for protein synthesis, catabolized for energy, or converted into signaling molecules like histamine (B1213489) that might influence yeast cell behavior and morphology. nih.govresearchgate.net Such research can provide a theoretical basis for applications in industrial fermentation and the prevention of microbial contamination. nih.gov

Future research will undoubtedly extend the use of this compound to a wider range of non-mammalian organisms. This will be crucial for understanding host-pathogen interactions, exploring the metabolic engineering of microorganisms for biofuel and biochemical production, and investigating fundamental biological processes in model organisms. nih.gov

Q & A

Basic Research Questions

Q. How is L-Histidine-13C6,15N3 synthesized and purified for research applications?

- Methodological Answer : The synthesis involves isotopic substitution using high-purity 13C and 15N precursors. For example, stable isotope labeling is achieved via microbial fermentation or chemical synthesis in controlled environments to ensure isotopic enrichment. Purification typically employs reverse-phase HPLC or ion-exchange chromatography, with purity verification using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR). Isotopic enrichment (≥98%) is confirmed by comparing observed mass shifts to theoretical values .

Q. What are the critical storage conditions for this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent degradation. The compound should be kept dry to avoid hydrolysis, as moisture can alter isotopic integrity. Use desiccants in storage environments and minimize exposure to oxygen to prevent oxidation .

Q. How is this compound utilized as an internal standard in LC-MS/MS-based metabolomics?

- Methodological Answer : It serves as a heavy isotope internal standard to correct for matrix effects and ionization variability. For example, in amino acid quantification, a Raptor Polar X column (3 µm, 150 × 3.0 mm) is used for chromatographic separation, with transitions monitored at m/z 156.1 → 110.2 (analyte) and m/z 162.1 → 116.2 (isotopically labeled standard). Data normalization is performed using software like Thermo Fisher Trace Finder, with calibration curves validated for linearity (R² > 0.99) .

Advanced Research Questions

Q. How can this compound be integrated into metabolic flux analysis (MFA) to study histidine biosynthesis pathways?

- Methodological Answer : Incorporate the labeled compound into cell culture media and track isotopic enrichment in downstream metabolites using HRMS. For instance, isotopomer distributions in intermediates like histidinol phosphate can reveal flux ratios through competing pathways. Computational tools like INCA or OpenFLUX are used to model flux networks, with isotopic labeling patterns providing constraints for kinetic parameters .

Q. What strategies mitigate isotopic interference when analyzing this compound in complex biological matrices?

- Methodological Answer : Use high-resolution mass spectrometers (e.g., Orbitrap or Q-TOF) to distinguish isotopic clusters. For example, resolving power ≥60,000 at m/z 200 ensures separation of 13C6/15N3-labeled histidine from natural abundance isotopologues. Confirmatory ion transitions (e.g., 162.1 → 116.2 and 162.1 → 89.1) enhance specificity. Additionally, employ isotopic deconvolution algorithms to correct for natural abundance contributions .

Q. How does this compound facilitate structural studies of histidine-containing proteins via NMR?

- Methodological Answer : Isotopic labeling enables selective 13C- and 15N-edited NMR experiments. For example, 13C-filtered NOESY can identify histidine-mediated protein-ligand interactions, while 15N-HSQC tracks conformational changes in histidine residues under varying pH conditions. Assignments are cross-validated using ab initio rotational parameters from isotopic substitution data .

Q. What experimental designs are recommended for tracking L-histidine incorporation into peptide therapeutics using this compound?

- Methodological Answer : Incorporate the labeled amino acid during solid-phase peptide synthesis (SPPS) using Fmoc-protected this compound. Post-synthesis, confirm isotopic incorporation via tandem MS/MS (e.g., m/z shifts in b/y ions) and quantify labeling efficiency using isotopic ratio calculators. For dynamic studies, use pulse-chase protocols with labeled histidine to monitor turnover rates in peptide-drug conjugates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in isotopic purity reports for this compound?

- Methodological Answer : Cross-validate purity using orthogonal methods:

- HRMS : Compare observed isotopic abundance (e.g., 13C6 at 98%) to theoretical values.

- NMR : Integrate 13C satellite peaks in 1H-NMR spectra to quantify enrichment.

- Elemental Analysis : Measure %C and %N content via combustion analysis.

Discrepancies >2% require re-purification or batch replacement .

Tables for Method Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.